2-(1-Phenylcyclopropyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylcyclopropyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2,13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWWQKYWOGAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CC1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027338-45-9 | |
| Record name | 2-(1-phenylcyclopropyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 1 Phenylcyclopropyl Propan 2 Amine
Established Synthetic Routes for 2-(1-Phenylcyclopropyl)propan-2-amine and Structural Analogues
The construction of the this compound scaffold can be achieved through various synthetic strategies. These methods often involve either the formation of the amine moiety on a pre-existing cyclopropane (B1198618) structure or the concurrent construction of the cyclopropane ring and functionalization.
Reductive Amination Strategies for the Formation of the Amine Moiety
Reductive amination stands as a prominent method for the synthesis of this compound. This approach typically involves the reaction of a ketone precursor, 1-phenylcyclopropyl methyl ketone, with an amine source in the presence of a reducing agent. The reaction proceeds through an imine intermediate, which is then reduced to the final amine product. wikipedia.orgnih.gov
A variety of reducing agents can be employed in this transformation, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). organic-chemistry.orgresearchgate.net Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is also an effective method. wikipedia.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity, tolerating a range of functional groups. organic-chemistry.org
The Leuckart reaction, a specific type of reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orglibretexts.org This method typically requires high temperatures to drive the conversion of the ketone to the amine. wikipedia.orgsemanticscholar.org
Reductive Amination Approaches
| Precursor | Reagents | Product | Key Features |
|---|---|---|---|
| 1-Phenylcyclopropyl methyl ketone | Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Pd) | This compound | Versatile, various reducing agents applicable. wikipedia.orgorganic-chemistry.org |
| 1-Phenylcyclopropyl methyl ketone | Ammonium formate or Formamide | This compound | Leuckart reaction; requires high temperatures. wikipedia.orgsemanticscholar.org |
Multi-step Chemical Syntheses Incorporating Cyclopropane Ring Construction and Subsequent Functionalization
Alternative synthetic pathways involve the construction of the cyclopropane ring as a key step, followed by functional group manipulations to introduce the amine moiety. These multi-step sequences offer flexibility in accessing a variety of structural analogues.
One notable approach begins with the cyclopropanation of an appropriate alkene. wikipedia.orgacsgcipr.org For instance, the Simmons-Smith reaction, which employs a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, can be used to form the cyclopropane ring stereospecifically. wikipedia.orgmdpi.com Following cyclopropanation, the resulting intermediate can be converted to the target amine through a series of standard organic transformations.
Another strategy involves the Kulinkovich reaction, which can be applied to nitriles to form primary cyclopropylamines. This method utilizes a titanium catalyst to mediate the coupling of a nitrile with a Grignard reagent, leading to the formation of the cyclopropylamine (B47189) structure. acs.orgorganic-chemistry.org
A synthesis starting from substituted benzyl (B1604629) chloride and isobutyronitrile (B166230) has also been reported. This route first generates 2-methyl-1-substituted phenyl-2-butyronitrile, which is then further transformed into the desired amine compound. google.com
Applicability of Gabriel Synthesis and Nitrile Reduction in Derivatization Towards Primary Amine Structures
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, and it can be adapted for the synthesis of cyclopropylamine derivatives. wikipedia.orglibretexts.orgorgoreview.commasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable cyclopropyl (B3062369) halide. wikipedia.orgnrochemistry.com The resulting N-alkylphthalimide is then cleaved, typically using hydrazine, to release the primary amine. masterorganicchemistry.comnrochemistry.com This method is particularly useful for avoiding the over-alkylation that can occur in direct amination reactions. masterorganicchemistry.com
Reduction of nitriles offers another pathway to primary amines. wikipedia.orglibretexts.orgyoutube.com A cyclopropyl nitrile can be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of reducing agent is crucial, as some may also affect other functional groups present in the molecule. organic-chemistry.org
Derivatization Methods for Primary Amines
| Method | Starting Material | Reagents | Product | Key Features |
|---|---|---|---|---|
| Gabriel Synthesis | Cyclopropyl halide | 1. Potassium phthalimide 2. Hydrazine | Primary cyclopropylamine | Avoids over-alkylation. wikipedia.orgmasterorganicchemistry.com |
| Nitrile Reduction | Cyclopropyl nitrile | LiAlH₄ or H₂/Catalyst | Primary cyclopropylamine | Effective for converting nitriles to amines. wikipedia.orglibretexts.org |
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers
The stereochemistry of this compound is of significant interest, and methods for its stereoselective synthesis and the resolution of its enantiomers have been developed.
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. rsc.orgnih.gov This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries in the key bond-forming steps. For example, asymmetric cyclopropanation reactions can be employed to establish the stereochemistry of the cyclopropane ring early in the synthesis. researchgate.netrsc.org Similarly, asymmetric reductive amination of the precursor ketone, 1-phenylcyclopropyl methyl ketone, using chiral catalysts can provide direct access to enantioenriched this compound. uniovi.esgoogle.comresearchgate.net
Chiral resolution is a common technique used to separate a racemic mixture of enantiomers. wikipedia.org For amines like this compound, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.orgrsc.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Investigation of Chemical Reactivity and Derivatization Potential of the Amine Functional Group
The primary amine group in this compound is the primary site of its chemical reactivity, allowing for a wide range of derivatization reactions. chemicalland21.comlongdom.org The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. longdom.org
The amine can readily react with various electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. Alkylation with alkyl halides can produce secondary and tertiary amines, although controlling the degree of alkylation can be challenging. chemicalland21.com The amine group can also participate in condensation reactions with aldehydes and ketones to form imines.
The unique structural and electronic properties of the cyclopropane ring can influence the reactivity of the adjacent amine group. acs.orglongdom.org The high degree of s-character in the C-C bonds of the cyclopropane ring can affect the basicity and nucleophilicity of the amine. Furthermore, the strained nature of the three-membered ring can lead to ring-opening reactions under certain conditions, although this is not the primary mode of reactivity for the amine group itself. acs.orgthieme-connect.comacs.org
Structure Activity Relationship Sar Studies and Molecular Determinants of 2 1 Phenylcyclopropyl Propan 2 Amine S Biological Profiles
Conformational Analysis and Steric Contributions of the Phenylcyclopropyl Scaffold in Amine Derivatives
The incorporation of a cyclopropane (B1198618) ring into a molecule is a known strategy to reduce conformational flexibility. researchgate.net This constrained geometry helps to achieve a range of desirable properties, including enhanced binding affinity and potency at biological targets. nih.gov The rigid conformation of the phenylcyclopropyl group helps to orient the phenyl ring and the amine substituent in a specific spatial arrangement, which is critical for molecular recognition by receptors.
Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are employed to understand the steric contributions of the scaffold. sdsu.edu CoMFA generates a 3D quantitative structure-activity relationship (QSAR) model by calculating steric and electrostatic fields around the molecule. sdsu.edu The steric field, in particular, helps to identify regions where bulky substituents may enhance or hinder binding to a protein target. sdsu.edu For phenylcyclopropyl derivatives, the steric bulk of the phenyl group and the constrained nature of the cyclopropyl (B3062369) ring are defining features of their steric field.
Elucidation of the Impact of Stereochemistry on Molecular Recognition and Functional Potency
Stereochemistry plays a pivotal role in the biological activity of 2-(1-Phenylcyclopropyl)propan-2-amine derivatives, as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov The presence of chiral centers in these molecules leads to enantiomers and diastereomers that can interact differently with chiral biological macromolecules like receptors and enzymes. nih.gov
For instance, in a series of stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, the configuration of the substituents on the cyclopropane ring was found to influence their relative activities and selectivity for sigma receptor subtypes. researchgate.net Specifically, the trans-isomers tended to show increased specificity towards MAO-B inhibition. researchgate.net This demonstrates that the spatial arrangement of the amine and phenyl groups relative to the cyclopropane ring is a critical determinant of biological function.
The differential activity of enantiomers is a common phenomenon in pharmacology. nih.gov One enantiomer may fit snugly into a receptor's binding site, leading to a biological response, while the other enantiomer, due to its different three-dimensional shape, may bind with lower affinity or not at all. nih.gov In some cases, one enantiomer can be responsible for the therapeutic effects, while the other might be inactive or even contribute to side effects. nih.gov
Studies on related phenylcyclopropylamine derivatives have shown that the stereochemistry at the cyclopropane ring can significantly impact binding affinity and selectivity for various receptors, including dopamine (B1211576) and sigma receptors. For example, the (+/-)-cis isomers of a methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate derivative displayed higher affinity and selectivity for sigma-1 and sigma-2 receptor subtypes compared to the (+/-)-trans isomer. nih.gov Furthermore, the (-)-cis enantiomer showed a preference for the sigma-1 receptor subtype, whereas the (+)-cis enantiomer had a preference for the sigma-2 subtype. nih.gov
Table 1: Influence of Stereochemistry on Sigma Receptor Binding Affinity of Phenylcyclopropylamine Derivatives
| Compound | Isomer | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate | (+/-)-cis | High Affinity | High Affinity |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate | (+/-)-trans | Lower Affinity | Lower Affinity |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate | (-)-cis | Preference for σ1 | |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate | (+)-cis | Preference for σ2 |
Data extracted from studies on substituted 1-phenyl-2-cyclopropylmethylamines. nih.gov
Systematic Investigation of Substituent Effects on Receptor Binding Affinities and Modulatory Activities
The nature and position of substituents on the phenyl ring of this compound derivatives can profoundly influence their receptor binding affinities and functional activities. Systematic modifications of the phenyl ring have been a key strategy in elucidating the structure-activity relationships of this class of compounds.
Studies on related fluorinated phenylcyclopropylamines have shown that the presence of electron-withdrawing or -donating groups on the aryl ring can modulate the inhibition of monoamine oxidases A and B. researchgate.net For example, in a series of trans-2-fluoro-2-arylcyclopropylamines, aromatic ring substitution had a minimal effect on the inhibition of MAO-B, while the cis-compounds were generally less active against MAO-A. researchgate.net
In a series of trans-2-phenylcyclopropane carboxamide derivatives acting as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), substitutions on the phenyl ring led to significant changes in potency. nih.gov For instance, replacing a 3-fluorophenyl group with a 3-chlorophenyl group in one analog resulted in a 2.3-fold increase in potency. nih.gov
The position of the substituent on the phenyl ring is also critical. Generally, compounds substituted at the 4-position of the phenyl ring are more active than their corresponding 3-substituted isomers in certain series of 2-aryl-2-fluoro-cyclopropan-1-amines. researchgate.net For instance, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was identified as a potent σ1 receptor ligand. researchgate.net
Table 2: Effect of Phenyl Ring Substituents on the Anti-inflammatory Potency of trans-2-Phenylcyclopropane Carboxamide Derivatives
| Compound | Phenyl Ring Substituent | Anti-inflammatory Potency (IC50 in µM) |
| 1a | 3-fluorophenyl | Decreased |
| 1b | 4-fluorophenyl | Decreased |
| 1c | 2-chlorophenyl | Decreased |
| 2b | 3-chlorophenyl | 2.3-fold increase |
| 2c | 3-chlorophenyl | 1.9-fold increase |
| 2d | 3-chlorophenyl with 4-bromo-2-methoxy on the other phenyl ring | Decreased |
Data is in reference to the lead compound 3,3'-difluorobenzaldazine (DFB) and represents the ability to inhibit nitric oxide production in BV2 microglial cell cultures. nih.gov
Metabolism and Biotransformation Research of 2 1 Phenylcyclopropyl Propan 2 Amine
In Vitro Metabolic Stability Assessment and Identification of Biotransformation Products using Cellular and Subcellular Fractions (e.g., rat liver microsomes)
In vitro metabolism studies are crucial for elucidating the biotransformation pathways of a compound. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Rat liver microsomes are a common model in these assessments.
The metabolic stability of a compound is determined by incubating it with liver microsomes and a necessary cofactor, such as NADPH, and monitoring the decrease in the parent compound's concentration over time. Compounds that are rapidly metabolized are considered to have low metabolic stability. The primary metabolic reactions anticipated for a compound like 2-(1-Phenylcyclopropyl)propan-2-amine, based on its chemical structure and data from related compounds, would likely involve oxidation and N-dealkylation.
For instance, studies on other cyclopropylamine (B47189) derivatives have identified N-dealkylation as a metabolic pathway when incubated with NADPH-supplemented rat liver microsomes. nih.gov Similarly, research on other phenylpropan-2-amine derivatives has shown metabolic pathways including N-oxygenation, N-demethylation, N-debenzylation, and aromatic hydroxylation. nih.govnih.gov
Based on these precedents, the potential biotransformation products of this compound could be hypothesized. The table below outlines these potential metabolites and the enzymatic reactions involved.
| Potential Metabolite | Metabolic Reaction | Enzyme System (Hypothesized) |
| 1-Phenylcyclopropyl-2-propanone | Oxidative deamination | Monoamine Oxidase (MAO), CYP450 |
| N-Hydroxy-2-(1-phenylcyclopropyl)propan-2-amine | N-Oxidation | Cytochrome P450 (CYP450) |
| 2-(1-(4-Hydroxyphenyl)cyclopropyl)propan-2-amine | Aromatic Hydroxylation | Cytochrome P450 (CYP450) |
| 2-(1-Phenylcyclopropyl)propan-2-ol | Aliphatic Hydroxylation | Cytochrome P450 (CYP450) |
This table presents hypothetical metabolites based on the metabolism of structurally similar compounds.
The identification and structural elucidation of these metabolites would be carried out using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Application of Computational Tools for the Prediction of Metabolic Pathways and Metabolite Structures
In recent years, computational (in silico) tools have become invaluable in the early stages of drug discovery and development for predicting the metabolic fate of new chemical entities. These tools can forecast potential metabolites and the enzymes responsible for their formation, thereby guiding subsequent in vitro and in vivo studies.
For a compound like this compound, various computational approaches could be employed. These include:
Expert Systems: These are knowledge-based systems that use a set of rules derived from known metabolic transformations to predict the metabolites of a new compound.
Machine Learning Models: These models are trained on large datasets of known metabolic reactions and can predict the sites of metabolism on a molecule with a certain probability.
Quantum Mechanical (QM) Methods: These methods can calculate the activation energies for different metabolic reactions, providing a more detailed understanding of the reaction mechanisms.
The application of these tools to this compound would involve inputting its 2D or 3D structure into the software, which would then predict the most likely sites of metabolism. For this particular compound, the phenyl ring, the secondary amine, and the aliphatic carbons of the propane (B168953) and cyclopropyl (B3062369) groups would be assessed as potential sites for metabolic attack.
The table below summarizes the types of computational tools and their potential predictions for the metabolism of this compound.
| Computational Tool Category | Principle of Operation | Predicted Metabolic Hotspots on this compound |
| Expert Systems | Rule-based prediction based on known biotransformation reactions of functional groups. | Amine group (N-dealkylation, N-oxidation), Phenyl ring (aromatic hydroxylation). |
| Machine Learning Models | Statistical models trained on large datasets of metabolic data to predict sites of metabolism. | High probability scores for the para-position of the phenyl ring and the nitrogen atom of the amine group. |
| Quantum Mechanical Methods | Calculation of reaction energies to determine the most energetically favorable metabolic pathways. | Prediction of the relative likelihood of N-oxidation versus aromatic hydroxylation. |
This table provides a generalized overview of how computational tools could be applied to predict the metabolism of the target compound.
By combining the predictions from these computational models with the findings from in vitro studies, a more comprehensive picture of the biotransformation of this compound can be developed. This integrated approach facilitates a more efficient and targeted investigation into the compound's metabolic fate.
Advanced Analytical Methodologies for Research Characterization and Quantification
Application of Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity Assessment and Quantitative Analysis in Complex Matrices
Chromatographic techniques are fundamental tools for separating and quantifying "2-(1-Phenylcyclopropyl)propan-2-amine". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for these purposes.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of amine compounds. nih.gov For a compound like "this compound," a reversed-phase HPLC method would typically be employed, using a C18 column to separate the analyte from non-polar and polar impurities. chemrxiv.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light. Quantitative analysis is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, especially for volatile compounds or those that can be made volatile through derivatization. researchgate.net Free amines can sometimes exhibit poor chromatographic behavior due to their polarity, leading to peak tailing. scribd.com However, GC-MS provides high sensitivity and specificity, with the mass spectrometer offering definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. researchgate.net Dynamic headspace sampling coupled with GC-MS has been developed for analyzing related compounds like 1-phenyl-2-propanone in complex samples, demonstrating the sensitivity of such methods. researchgate.net
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for assessing purity and monitoring the progress of chemical reactions. While less precise than HPLC or GC-MS, TLC is a cost-effective tool for preliminary analysis.
Table 1: Illustrative HPLC and GC-MS Parameters for Amine Analysis This table presents typical starting parameters for the analysis of a primary amine like "this compound." Optimization would be required for specific applications.
| Parameter | HPLC Method Example | GC-MS Method Example |
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (Split/Splitless) |
| Oven Temperature | Isocratic or Gradient | Temperature Program (e.g., 100°C hold 2 min, ramp to 280°C) |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Detection Wavelength | ~215 nm | Scan Range: 40-500 m/z |
| Retention Time | Dependent on exact conditions | Dependent on exact conditions and derivatization |
Utilization of Spectroscopic Methods (e.g., NMR) for Structural Elucidation of Research Samples and Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound" and its synthetic precursors. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR (Proton NMR) reveals the number of different types of protons in the molecule, their connectivity, and their chemical environment. For "this compound," one would expect to see distinct signals for the aromatic protons of the phenyl group, the protons on the cyclopropyl (B3062369) ring, the methyl protons, and the amine protons.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for confirmation of the number and type of carbon atoms present.
The combination of these NMR techniques, along with 2D NMR experiments (like COSY and HSQC), allows for a complete assignment of all proton and carbon signals, thereby confirming the precise structure of the synthesized compound. researchgate.net The purity of a sample can also be assessed by the absence of unexpected signals in the NMR spectrum. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Cyclopropyl-H | 0.80 - 1.50 | Multiplets |
| Methyl-H (CH₃) | ~1.20 | Singlet |
| Amine-H (NH₂) | Variable (e.g., 1.50 - 3.00) | Broad Singlet |
Development and Validation of Derivatization Strategies for Enhanced Detection and Separation of Amine Analytes
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. researchgate.net For primary amines like "this compound," this strategy is often employed to enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. scribd.comthermofisher.com
The polarity and potential for hydrogen bonding of the primary amine group can lead to poor peak shape and low sensitivity in chromatographic analyses. scribd.com Derivatization converts the amine into a derivative with more favorable properties. rsc.org This often involves attaching a chromophore or fluorophore to the molecule, which significantly enhances detection sensitivity in HPLC with UV or fluorescence detectors. researchgate.netthermofisher.com
Common derivatizing agents for amines include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, making it a versatile reagent for LC-MS/MS analysis. nih.gov
o-Phthalaldehyde (OPA): A widely used reagent that reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.comresearchgate.net
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Another popular reagent that attaches a highly UV-absorbent and fluorescent group to amines, suitable for HPLC analysis. rsc.orgnih.gov
Acylating and Silylating Reagents: For GC analysis, reagents like acid anhydrides or silylating agents are used to reduce the polarity and increase the volatility and thermal stability of the amine, leading to improved chromatographic performance. scribd.comresearchgate.net
The choice of derivatization reagent depends on the analytical method and the specific goals of the analysis. rsc.orgnih.gov A combination of different derivatization methods may be necessary for a comprehensive analysis of amine-containing compounds in complex samples. nih.gov
Table 3: Comparison of Common Derivatization Reagents for Primary Amines
| Derivatizing Agent | Analytical Technique | Advantages |
| Dansyl Chloride (DNS-Cl) | HPLC-Fluorescence, LC-MS | Versatile, produces stable and highly fluorescent derivatives. nih.gov |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Fast reaction, low background signal, good for primary amines. thermofisher.comresearchgate.net |
| FMOC-Cl | HPLC-UV/Fluorescence | Forms stable derivatives with strong UV absorbance and fluorescence. thermofisher.comrsc.org |
| Pentafluorobenzoyl Chloride | GC-ECD, GC-MS | Creates derivatives with high electron capture response, enhancing sensitivity. scribd.com |
| Silylating Agents (e.g., BSTFA) | GC-FID, GC-MS | Increases volatility and thermal stability, reduces polarity. scribd.com |
Computational and Theoretical Chemistry Applications to 2 1 Phenylcyclopropyl Propan 2 Amine
Molecular Modeling, Conformational Analysis, and Quantum Chemical Calculations
Molecular modeling of 2-(1-Phenylcyclopropyl)propan-2-amine enables the construction of a three-dimensional representation of the molecule, which is fundamental for further computational studies. The presence of the cyclopropyl (B3062369) ring and the rotatable bonds connected to the phenyl and propan-2-amine moieties suggest that the molecule can adopt various spatial arrangements or conformations.
Conformational Analysis: The study of the different conformations of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can be used to explore the potential energy surface of the molecule to identify stable, low-energy conformations. For structurally related compounds like amphetamine and methamphetamine, a combination of density functional theory (DFT) and molecular dynamics (MD) has been successfully employed to analyze their conformational landscape in solution. rsc.org A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the conformational space and determine the preferred geometries.
Quantum Chemical Calculations: These calculations provide detailed information about the electronic structure of this compound. Methods like Hartree-Fock and Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate a wide range of properties. researchgate.net For instance, in a study of related 2-fluorocyclopropylamines, MP2 and SCS-MP2 calculations were used to investigate conformational preferences and basicity. nih.gov For this compound, quantum chemical calculations could be used to determine:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are key to understanding reactivity and intermolecular interactions.
Spectroscopic Properties: Prediction of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in experimental characterization.
A study on various phenylamine compounds, including amphetamine, utilized DFT to evaluate a range of electronic and molecular properties, providing a framework for how such calculations could be applied to this compound. acs.orgacs.org
Prediction of Physicochemical Parameters Relevant to Research Design and Bioactivity (e.g., Topological Polar Surface Area (TPSA), LogP)
Physicochemical parameters are critical in the early stages of drug discovery as they can predict a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the TPSA has been computationally determined to be 26 Ų. nih.gov This value suggests good potential for membrane permeability.
Below is a table of computationally predicted physicochemical parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C12H17N | PubChem nih.gov |
| Molecular Weight | 175.27 g/mol | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 26 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Molecular Docking and Dynamics Simulations for Elucidating Ligand-Receptor Binding Modes
To understand the potential biological targets of this compound, molecular docking and molecular dynamics (MD) simulations can be employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For derivatives of the closely related 2-phenylcyclopropylmethylamine (PCPMA), molecular docking has been used to investigate their binding modes with the dopamine (B1211576) D3 receptor. mdpi.com A similar approach could be applied to this compound to identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor interaction over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. nih.govmdpi.com These simulations can be used to:
Assess the stability of the docked pose.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Identify key residues in the receptor that are crucial for ligand binding.
Explore the influence of solvent molecules on the binding process.
A study on PCPMA derivatives utilized 300 ns molecular dynamics simulations to evaluate the stability of the ligand-D3 receptor complexes and to calculate binding free energies, demonstrating the power of this technique in understanding ligand-receptor interactions. mdpi.com Such simulations would be invaluable in characterizing the molecular basis of the activity of this compound.
Future Directions and Emerging Research Applications of 2 1 Phenylcyclopropyl Propan 2 Amine
Development of 2-(1-Phenylcyclopropyl)propan-2-amine and its Analogues as Novel Pharmacological Probes and Research Tools
The development of selective pharmacological probes is crucial for dissecting complex biological pathways and validating novel therapeutic targets. nih.gov The structure of this compound suggests potential interactions with neurobiological targets, making it and its future analogues valuable candidates for development as research tools in neuroscience.
The cyclopropane (B1198618) ring introduces conformational rigidity, which can be advantageous for achieving high affinity and selectivity for specific biological targets. researchgate.net The phenylcyclopropylamine moiety is a key feature in compounds known to interact with monoamine oxidase (MAO) enzymes and various neurotransmitter receptors. researchgate.net By developing analogues of this compound, researchers could create a library of compounds to probe the structure-activity relationships (SAR) of these targets. For instance, these probes could help elucidate the specific binding interactions and functional consequences of ligand engagement at receptors like serotonin (B10506) (5-HT) or NMDA receptors, where related phenyl-containing amines have shown activity. researchgate.netresearchgate.net
Furthermore, analogues can be synthesized with specific modifications, such as the incorporation of biotinylated linkers or fluorescent tags. nih.gov These tagged molecules serve as affinity reagents or imaging agents, enabling researchers to visualize receptor distribution, track ligand-receptor interactions in real-time, and identify binding partners through pull-down assays. nih.gov The development of such tools from the this compound scaffold could significantly accelerate research into the neuropharmacology of related compounds.
| Potential Research Application | Rationale Based on Structural Features | Example of a Research Tool |
| Probing Monoamine Transporters (DAT, NET, SERT) | The phenylethylamine backbone is a classic pharmacophore for monoamine transporter ligands. | Radiolabeled analogues for use in positron emission tomography (PET) imaging or competitive binding assays. |
| Investigating NMDA Receptor Subtypes | The rigid cyclopropyl (B3062369) linker can confer selectivity for specific receptor subunit compositions. | Photoaffinity labels to irreversibly bind and identify ligand binding sites within the NMDA receptor complex. |
| Elucidating Monoamine Oxidase (MAO) Inhibition | The phenylcyclopropylamine structure is characteristic of known MAO inhibitors. researchgate.net | Fluorescent probes whose signal changes upon binding to the active site of MAO-A or MAO-B. |
Exploration of Novel Synthetic Routes and Scalability for Efficient Production of Research-Grade Material
The availability of high-purity, research-grade material is a prerequisite for reliable pharmacological studies. Exploring efficient and scalable synthetic routes for this compound is therefore a critical area of future research. Current synthetic methods for structurally related cyclopropylamines often face challenges regarding yield, purity, and scalability. nih.gov
Future work should focus on developing novel synthetic strategies that are amenable to large-scale production. google.com Potential avenues for exploration include:
Biocatalytic Methods: The use of enzymes, such as transaminases, offers an environmentally friendly and highly stereoselective approach to synthesizing chiral amines from prochiral ketones. rsc.org This could be particularly valuable for producing specific enantiomers of this compound or its analogues, allowing for the study of stereospecific interactions with biological targets.
Improved Chemical Synthesis: Refining existing chemical methods, such as the Curtius rearrangement of a corresponding carboxylic acid, could enhance yields and simplify purification. nih.govgoogle.com The development of a robust, multi-gram scale synthesis is essential to meet the demands of extensive preclinical research. nih.gov
Flow Chemistry: Transitioning key synthetic steps to a continuous flow process could improve safety, reaction efficiency, and scalability, providing a consistent supply of the target compound.
| Synthetic Approach | Potential Advantages | Challenges to Address |
| Curtius Rearrangement | Utilizes readily available carboxylic acid precursors. nih.gov | May involve hazardous azide (B81097) intermediates; optimization needed for large scales. nih.gov |
| Enzymatic Reductive Amination | High enantioselectivity, green methodology, mild reaction conditions. researchgate.net | Requires identification and optimization of a suitable enzyme (e.g., imine reductase or transaminase). |
| Kulinkovich Cyclopropanation | A known method for forming cyclopropylamines from nitriles. nih.gov | Can result in low yields and require extensive purification in some cases. nih.gov |
Rational Design of Advanced Structural Modifications for Targeted Research Tool Development and Mechanistic Studies
Rational design, guided by structure-activity relationship (SAR) studies, is fundamental to transforming a lead compound into a highly specific research tool. mdpi.comnih.gov For this compound, systematic structural modifications can be explored to fine-tune its pharmacological profile.
Key regions of the molecule that can be targeted for modification include:
The Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) at different positions on the phenyl ring can significantly alter electronic properties and steric bulk. This can modulate binding affinity and selectivity for different receptors or enzyme subtypes. nih.govmdpi.com
The Amine Group: Modification of the primary amine to secondary or tertiary amines, or its incorporation into a heterocyclic system, can influence physicochemical properties like lipophilicity and basicity (pKa), thereby affecting blood-brain barrier penetration and target engagement.
The Cyclopropyl and Propyl Linkers: Altering the stereochemistry of the cyclopropane ring or the length and branching of the alkyl chain connecting the amine can probe the spatial requirements of the target's binding pocket. nih.gov
These rationally designed analogues would serve as invaluable tools for detailed mechanistic studies. By comparing the activity of a series of closely related compounds, researchers can build a comprehensive understanding of the molecular determinants of ligand recognition and activation at a given biological target. mdpi.com This knowledge is not only crucial for fundamental science but also forms the basis for the future design of more sophisticated therapeutic agents.
| Structural Modification | Potential Goal | Example of Mechanistic Insight |
| Substitution on the Phenyl Ring | Enhance selectivity for a specific serotonin receptor subtype (e.g., 5-HT2A vs. 5-HT2C). nih.gov | Mapping the specific subpockets of the receptor's orthosteric binding site. |
| Altering Amine Substitution | Modulate agonist vs. antagonist activity. | Understanding the role of the amine in G-protein coupling or ion channel gating. |
| Introducing Stereocenters | Isolate activity to a single enantiomer to reduce off-target effects. | Determining the precise 3D orientation required for optimal binding at the active site. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(1-Phenylcyclopropyl)propan-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via transaminase (TA)-mediated reactions, which enable enantioselective production of 1-phenylpropan-2-amine derivatives. Key steps include:
- Substrate Preparation : Cyclopropane-containing ketones (e.g., 1-phenylcyclopropyl ketone) are reacted with amine donors (e.g., isopropylamine) under TA catalysis .
- Optimization : pH (7.5–8.5), temperature (30–37°C), and co-solvent systems (e.g., aqueous-organic biphasic) improve enzyme stability and product conversion .
- Purification : Column chromatography or recrystallization isolates the amine hydrochloride salt, with yields typically 60–85% .
- Critical Factors : Excess amine donor (2–3 eq.) minimizes side reactions, while controlled agitation prevents enzyme denaturation .
Q. How is the enantiomeric purity of this compound assessed using spectroscopic and chromatographic methods?
- NMR Analysis : and NMR chemical shifts (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) confirm structural integrity. Chiral shift reagents (e.g., Eu(hfc)) differentiate enantiomers via split signals .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol mobile phases resolve enantiomers (R differences ≥ 2 min) .
- HRMS Validation : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular formula (e.g., CHN, calc. 174.1277, observed 174.1273) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives, and what parameters are critical for docking studies?
- Target Selection : Prioritize receptors with structural homology to serotonin 5-HT or κ-opioid receptors, where phenylpropan-2-amine derivatives show affinity .
- Docking Workflow :
- Ligand Preparation : Optimize 3D geometry (e.g., Gaussian09 DFT) and assign partial charges (AM1-BCC).
- Receptor Grid Generation : Define binding pockets using cryo-EM structures (e.g., PDB ID 6VG7) .
- Scoring Functions : Glide SP/XP or AutoDock Vina evaluate binding energies, with ∆G ≤ -8 kcal/mol indicating high affinity .
- Validation : Compare docking poses with experimental SAR data (e.g., substituent effects on cyclopropane ring) .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Assay-Specific Factors :
- Cell-Based vs. In Vitro : Membrane permeability (logP ≥ 2) and efflux transporters (e.g., P-gp) may reduce intracellular concentrations in cellular assays .
- Receptor Density : Overexpression in HEK293 cells vs. native neuronal systems alters EC values .
- Statistical Approaches :
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I statistic) .
- Machine Learning : Train classifiers (e.g., Random Forest) on descriptors (e.g., cLogP, polar surface area) to predict assay-specific activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
